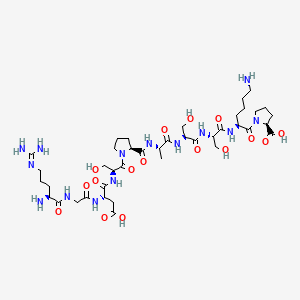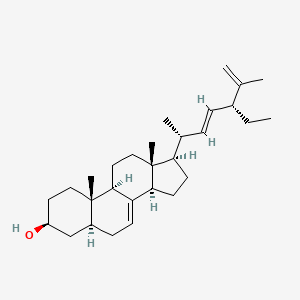
Dimethylsilyldimethylamine
Übersicht
Beschreibung
Dimethylsilyldimethylamine is a chemical compound with the molecular formula C4H13NSi . It is also known by other names such as N,N,1,1-Tetramethylsilanamin .
Synthesis Analysis
While specific synthesis methods for Dimethylsilyldimethylamine were not found, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .
Molecular Structure Analysis
The molecular structure of Dimethylsilyldimethylamine consists of 4 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 1 Silicon atom . The average mass is 103.238 Da and the monoisotopic mass is 103.081726 Da .
Physical And Chemical Properties Analysis
Dimethylsilyldimethylamine has a boiling point of 68.0±8.0 °C at 760 mmHg . It has a vapor pressure of 142.4±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.0±3.0 kJ/mol . The flash point is -5.1±18.4 °C .
Wissenschaftliche Forschungsanwendungen
Interaction Studies
Dimethylsilyldimethylamine, a variant of dimethylamine, has been the subject of various interaction studies. For instance, Cabaleiro-Lago and Ríos (2000) explored the interaction in dimethylamine dimer and trimer clusters using ab initio methods, revealing insights into hydrogen bonding and electron correlation in these structures (Cabaleiro-Lago & Ríos, 2000).
Environmental and Health Monitoring
Significant work has been done on using dimethylamine derivatives in environmental and health monitoring. Mounasamy et al. (2018) developed vanadium oxide nanoparticles for detecting dimethylamine vapor, emphasizing the importance of early detection in protecting human health and the atmosphere (Mounasamy et al., 2018).
Metabolic Studies
In metabolic studies, Nicholson et al. (2011) identified dimethylamine as a significant metabolite in humans, linked to genetic variation and metabolic regulation (Nicholson et al., 2011).
Pharmaceutical Research
Prozorovskii et al. (2004) examined the anticholinesterase drug Aminostigmine, which contains a derivative of dimethylamine, highlighting its clinical use and pharmacological properties (Prozorovskii et al., 2004).
Chemical Reactions and Synthesis
Research by Wan et al. (2002) on dimethylformamide, a source of dimethylamine, provided insights into aminocarbonylation reactions, relevant for chemical synthesis and industrial applications (Wan et al., 2002).
Analytical Chemistry
In the field of analytical chemistry, Demeyere and Hoste (1962) investigated 4-Dimethylamino-1,2-phenylenediamine as a photometric reagent for selenium, demonstrating its selectivity and sensitivity (Demeyere & Hoste, 1962).
Biochemical Research
Fu and Li (2005) explored the use of stable-isotope dimethyl labeling for de novo sequencing of neuropeptides, offering new applications in peptide sequencing (Fu & Li, 2005).
Radiopharmaceuticals
Jacobson and Mishani (2008) described the use of [11C]-dimethylamine in labeling PET biomarkers, showcasing a novel approach in radiopharmaceutical synthesis (Jacobson & Mishani, 2008).
Safety and Hazards
Eigenschaften
InChI |
InChI=1S/C4H12NSi/c1-5(2)6(3)4/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFNONVXCZVHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885210 | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylsilyldimethylamine | |
CAS RN |
22705-32-4 | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022705324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,1,1-tetramethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dimethylsilyldimethylamine (DMSDMA) interact with photoresists in lithographic processes, and what are the downstream effects?
A1: DMSDMA acts as a silylating agent in photolithography, primarily with resists containing hydroxyl groups like poly(vinylphenol) (PVP). The silylation process involves the reaction of DMSDMA with these hydroxyl groups, replacing them with dimethylsilyl groups. [, , ] This modification leads to several downstream effects:
- Increased etch resistance: The silylated regions of the resist become significantly more resistant to plasma etching, enabling the transfer of patterns into underlying layers. [, ]
- Solubility alteration: Silylation renders the modified resist areas insoluble in specific developers, allowing for either positive or negative tone patterning depending on the process. []
- Improved resolution: The selective diffusion of DMSDMA into exposed resist areas can enhance the resolution of fabricated features, enabling sub-micron pattern fabrication. [, ]
Q2: What is the impact of poly(vinylphenol) (PVP) molecular weight on its interaction with DMSDMA?
A2: Research indicates that higher molecular weight PVP leads to increased efficiency of both crosslinking and silylation inhibition upon irradiation. [] This suggests that the polymer chain length influences the accessibility of hydroxyl groups for reaction with DMSDMA and the subsequent crosslinking reactions induced by UV irradiation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)](/img/structure/B1587943.png)






![1-[4-(2-Furyl)phenyl]ethanone](/img/structure/B1587954.png)
![2-fluoro-N-[(4-propylcyclohexylidene)amino]benzamide](/img/structure/B1587956.png)



